2-Fluoro-4-methoxyaniline hydrochloride
Overview
Description
2-Fluoro-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methoxy group at the 4-position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. This process starts with 2-fluoro-4-iodoaniline, which is reacted with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at 80°C. The resulting product is then treated with hydroxylamine hydrochloride and triethylamine in ethanol and water to yield 2-Fluoro-4-methoxyaniline .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methoxyaniline hydrochloride typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It undergoes nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-methoxyaniline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxyaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyaniline: The non-hydrochloride form of the compound.
4-Fluoro-2-methoxyaniline: An isomer with the fluorine and methoxy groups at different positions.
3-Fluoro-4-methoxyaniline: Another isomer with the fluorine at the 3-position.
Uniqueness
2-Fluoro-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research contexts where other isomers may not be as effective .
Properties
IUPAC Name |
2-fluoro-4-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCEWUNBSYJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660700 | |
Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874959-93-0 | |
Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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